

Physical Properties & Operational Guide: Z-Ser(bzl)-OSu

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Compound of Interest

Compound Name: Z-Ser(bzl)-osu

CAS No.: 98647-23-5

Cat. No.: B612843

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Executive Summary

Z-Ser(bzl)-OSu is a pre-activated amino acid derivative utilized primarily in solid-phase (SPPS) and solution-phase peptide synthesis.^[2] By combining the orthogonal protection of the Benzyloxycarbonyl (Z) group on the

-amine and the Benzyl (Bzl) group on the serine hydroxyl side chain, it offers robust stability during chain elongation.^[2]^[3] The N-hydroxysuccinimide (OSu) ester moiety provides "ready-to-react" activation, eliminating the need for in-situ coupling reagents like DCC or EDC, thereby reducing side reactions such as racemization and urea formation.^[2]

Physicochemical Characterization

The following data establishes the baseline identity and physical state of the compound.

Property	Specification
Chemical Name	N-Benzyloxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester
Common Abbreviation	Z-Ser(bzl)-OSu
CAS Number	98647-23-5
Molecular Formula	
Molecular Weight	426.42 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMF, DMSO, DCM, NMP; Insoluble in water (hydrolyzes)
Purity Standard	98.0% (HPLC)
Chirality	L-Configuration
Moisture Sensitivity	Hygroscopic; Hydrolysis-prone

Structural Insight

The Z-group (Carbobenzyoxy) is acid-stable but removed via catalytic hydrogenation () or strong acids like HBr/acetic acid.[2] The Benzyl ether on the serine side chain prevents O-acylation during synthesis and is typically removed simultaneously with the Z-group or via HF cleavage, making this derivative ideal for strategies requiring global deprotection at the final stage.[2]

Stability & Storage Dynamics

Trustworthiness Protocol: The integrity of **Z-Ser(bzl)-OSu** is compromised by moisture, which hydrolyzes the active ester back to the free acid (Z-Ser(bzl)-OH) and N-hydroxysuccinimide, rendering it inert for coupling.[2]

Storage Protocol

- Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at 2-8°C is acceptable.
- Environment: Keep under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.
- Desiccation: Store secondary containment with active silica gel or to absorb ambient moisture.[2]

Handling "Thaw" Procedure (Crucial Step)

To prevent condensation on the powder, which leads to immediate hydrolysis:[2]

- Remove the vial from the freezer.
- Do NOT open the vial immediately.
- Allow the closed vial to equilibrate to room temperature (approx. 30–60 minutes).
- Wipe the exterior of the vial dry before opening.[2]

Operational Workflows & Protocols

A. Solubilization Strategy

For peptide coupling, the compound must be fully dissolved to ensure stoichiometric accuracy.
[2]

- Preferred Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
[2]
- Concentration: Typically 0.1 M to 0.5 M depending on resin substitution levels.[2]
- Procedure:
 - Weigh the required mass of **Z-Ser(bzl)-OSu** rapidly to minimize air exposure.[2]
 - Add anhydrous DMF.[2]

- Vortex or sonicate briefly (10-15 seconds) until a clear, colorless solution is obtained.
- Note: If the solution appears cloudy, it may indicate hydrolysis (presence of free NHS) or impure solvent.[2]

B. Coupling Protocol (Solid Phase)

This protocol assumes a standard polystyrene or PEG-based resin.[2]

Reagents:

- Resin with free amine (-Resin).[2]
- **Z-Ser(bzl)-OSu** (3.0 equivalents relative to resin loading).[2]
- DIEA (Diisopropylethylamine) (3.0 equivalents) - Optional, only if resin is protonated.[2]
- Solvent: DMF.[2][3][4][5]

Step-by-Step:

- Resin Preparation: Swell the resin in DMF for 20 minutes; drain.
- Reaction: Add the solution of **Z-Ser(bzl)-OSu** in DMF to the resin.
- Base Addition: If the resin amine is a salt (e.g., HCl salt), add DIEA to neutralize.[2] If free base, DIEA is often unnecessary for active esters but can accelerate reaction.[2]
- Agitation: Shake or vortex gently for 2 to 4 hours at room temperature.
- Monitoring: Perform a Kaiser Test (Ninhydrin).
 - Blue Beads: Incomplete coupling
Recouple.
 - Colorless Beads: Complete coupling

Proceed.[2]

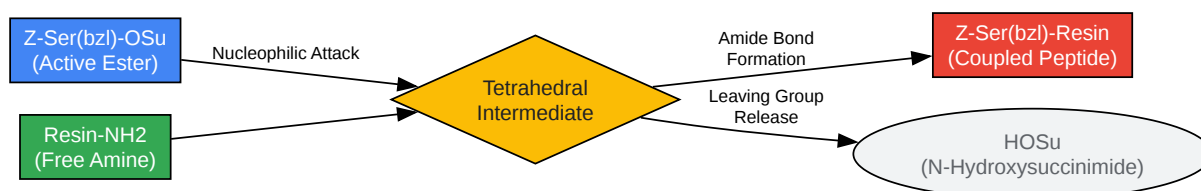
- Wash: Drain and wash resin

with DMF, then

with DCM.[2]

C. Mechanistic Visualization

The following diagram illustrates the direct aminolysis pathway where the active ester reacts with the resin-bound amine.[2]



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Figure 1: Mechanistic pathway of **Z-Ser(bzl)-OSu** coupling to a resin-bound amine.[2] The N-hydroxysuccinimide (HOSu) acts as a stable leaving group, driving the formation of the amide bond.[2]

Quality Control & Validation

Before committing valuable resin or intermediates, validate the material:

- HPLC Analysis:
 - Column: C18 Reverse Phase.[2]
 - Gradient: Water/Acetonitrile with 0.1% TFA.[2]
 - Expectation: Single major peak.[2] Minor peaks may correspond to free NHS (active ester hydrolysis) or Z-Ser(bzl)-OH.[2]

- TLC (Thin Layer Chromatography):
 - System: Chloroform/Methanol (9:1).[2]
 - Visualization: UV (254 nm) and Ninhydrin (negative for Z-protected, positive if deprotected).[2]

References

- PubChem.Z-Ser(bzl)-osu | C22H22N2O7.[2] National Library of Medicine.[2] Available at: [\[Link\]](#)[2]

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